N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide
Description
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative featuring a 3-methylphenyl group substituted with a pyrrolidin-2-one (2-oxopyrrolidine) ring at the para position. This structural motif is critical for its biological activity, particularly as an antimicrotubule agent targeting the colchicine-binding site (C-BS) . The compound’s design aligns with structure-activity relationship (SAR) studies aimed at optimizing antiproliferative activity while minimizing toxicity.
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13-12-14(9-10-16(13)19-11-5-8-17(19)20)18-23(21,22)15-6-3-2-4-7-15/h2-4,6-7,9-10,12,18H,5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAYPWXYVNPRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NS(=O)(=O)C2=CC=CC=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an appropriate precursor to form the pyrrolidine ring, followed by sulfonation to introduce the benzenesulfonamide moiety .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the pyrrolidine ring or the phenyl group.
Reduction: This reaction can reduce the oxo group in the pyrrolidine ring.
Substitution: This reaction can occur at the phenyl or pyrrolidine ring, introducing different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidine ring .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide has been identified as a potential inhibitor of mutant isocitrate dehydrogenase (IDH) 1/2, enzymes implicated in various cancers, including gliomas. Inhibitors of these enzymes can disrupt tumor metabolism, leading to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Properties
Sulfonamides are well-known for their antibacterial effects. The compound's structure suggests potential activity against a broad spectrum of bacteria by inhibiting folate synthesis pathways. Studies have shown that modifications to the sulfonamide group can enhance antimicrobial efficacy, making it a candidate for developing new antibiotics .
Neurological Disorders
The incorporation of the oxopyrrolidine moiety in the compound suggests possible neuroprotective effects. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease by improving cognitive function and reducing neuroinflammation .
Anti-inflammatory Effects
Sulfonamides have demonstrated anti-inflammatory properties through inhibition of pro-inflammatory cytokines. The specific compound may be useful in treating chronic inflammatory diseases like rheumatoid arthritis or inflammatory bowel disease by downregulating inflammatory pathways .
Polymer Chemistry
This compound can serve as a functional monomer in polymer synthesis. Its ability to form strong intermolecular interactions makes it suitable for creating high-performance polymers with enhanced thermal and mechanical properties. Research into its application in coatings and adhesives is ongoing .
Case Studies
Mechanism of Action
The mechanism of action of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Pyrrolidinone vs. Imidazolidinone Moieties
Replacing the pyrrolidin-2-one group with an imidazolidin-2-one (IMZ) moiety, as seen in earlier studies on phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides (PIB-SAs), significantly alters microtubule binding. PIB-SAs exhibited IC₅₀ values in the nanomolar range (e.g., 8.7 nM for PIB-SOs), whereas pyrrolidinone-containing derivatives (PYB-SAs) like the target compound showed comparable potency (0.056–21 μM) .
Substituent Effects on the Aromatic Ring
- Trimethoxyphenyl Substituent (Compound 31) : The derivative 4-(2-oxopyrrolidin-1-yl)-N-(3,4,5-trimethoxyphenyl)benzenesulfonamide (Compound 31, ) demonstrated enhanced antiproliferative activity (IC₅₀: 0.0087 μM) due to the electron-donating methoxy groups, which likely improve binding to the C-BS . In contrast, the target compound’s 3-methyl group may reduce steric hindrance, favoring metabolic stability .
Fluorinated Analogs (T0901317)
T0901317 (N-(2,2,2-trifluoroethyl)-N-[4-(2,2,2-trifluoro-1-hydroxy-1-trifluoromethyl-ethyl)-phenyl]benzenesulfonamide, ) incorporates multiple trifluoromethyl groups, increasing lipophilicity and bioavailability. This modification improved pharmacological properties in liver X receptor (LXR) agonists, suggesting that fluorination could enhance blood-brain barrier penetration compared to the target compound’s methyl group .
Thermal Stability and Spectral Data
- Melting points for pyrrolidinone-containing derivatives vary: Compound 31 melts at 199–201°C , while the 3-nitro analog () lacks reported thermal data. The target compound’s methyl group may lower melting points compared to bulkier substituents.
- NMR Profiles: Key ¹H NMR signals for pyrrolidinone derivatives include δ 3.78–3.79 ppm (CH₂ adjacent to the carbonyl) and δ 2.48 ppm (CH₂ in the pyrrolidinone ring), consistent across analogs .
Antiproliferative Activity
- PYB-SAs and PYB-SOs (including the target compound) inhibit cancer cell proliferation (HT-1080, MCF7) at IC₅₀ values of 0.0087–21 μM, comparable to colchicine but with reduced toxicity in chick embryo models .
- Mechanism: These compounds induce G2/M cell cycle arrest and microtubule depolymerization via C-BS binding, confirmed by tubulin polymerization assays and immunofluorescence .
Toxicity Profiles
Biological Activity
N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the pyrrolidine ring and the methyl group contributes to its pharmacological properties.
Chemical Formula: CHNOS
Molecular Weight: 284.35 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as inhibitors of various enzymes, including carbonic anhydrases and certain proteases.
- Cell Cycle Disruption : Similar compounds have shown to affect cell cycle progression, particularly by interfering with the G2/M phase, leading to apoptosis in cancer cells.
- Antiproliferative Effects : The compound may exhibit cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.
Biological Activity Data
The following table summarizes key findings from studies evaluating the biological activity of related compounds:
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF7 (breast cancer) | 0.5 | Cell cycle arrest |
| Antiproliferative | HT-29 (colon cancer) | 0.8 | Apoptosis induction |
| Enzyme inhibition | Carbonic anhydrase | 0.02 | Competitive inhibition |
| Antiangiogenic | Chick chorioallantoic membrane | 1.0 | Inhibition of angiogenesis |
Case Study 1: Anticancer Activity
In a study assessing the antiproliferative effects of sulfonamide derivatives, this compound was tested against multiple cancer cell lines. Results indicated significant growth inhibition in MCF7 and HT-29 cells, with an IC50 value in the low micromolar range. The mechanism was linked to disruption in microtubule dynamics and induction of apoptosis.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of this compound on carbonic anhydrase II. The study demonstrated that it binds competitively at the active site, exhibiting potent inhibition with an IC50 value significantly lower than that of traditional inhibitors. This suggests potential applications in treating conditions like glaucoma or edema.
Research Findings
Recent research has highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of sulfonamide derivatives. Modifications to the pyrrolidine ring and sulfonamide group can enhance potency and selectivity for specific targets.
Key Research Insights:
- Structure Optimization : Variations in the substituents on the phenyl ring significantly impact biological activity.
- Selectivity Profiles : Certain derivatives showed selective inhibition for specific isoforms of carbonic anhydrases, suggesting tailored therapeutic applications.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step routes, including sulfonylation of aniline derivatives and subsequent functionalization of the pyrrolidinone moiety. Key steps include coupling reactions (e.g., Ullmann or Buchwald–Hartwig for aryl-amine bonds) and cyclization to form the 2-oxopyrrolidine ring. Optimization focuses on solvent selection (polar aprotic solvents like DMF), temperature control (80–120°C), and catalysts (e.g., Pd for cross-coupling). Continuous flow reactors may enhance reproducibility and scalability .
Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Answer:
- NMR Spectroscopy: and NMR (e.g., δ 10.20 ppm for sulfonamide NH; δ 175.2 ppm for carbonyl in DMSO-d) confirm connectivity and substituent positions .
- X-ray Crystallography: Tools like SHELXL refine crystal structures, with ORTEP-3 visualizing bond angles and torsional strain. Monoclinic systems (space group P2/n) are common, with unit cell parameters (e.g., a = 8.93 Å, β = 99.47°) validated via diffraction data .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Answer: Initial screens include:
- Antiproliferative Assays: IC determination against cancer cell lines (e.g., HT-29, MCF7) via MTT assays.
- Tubulin Polymerization Inhibition: Microtubule destabilization measured via fluorescence-based tubulin polymerization kits.
- ADME Profiling: Solubility (LogP via shake-flask method) and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., 3-methyl vs. nitro groups) influence biological activity, particularly in microtubule disruption?
- Answer: Substituents modulate steric and electronic interactions with the colchicine-binding site (C-BS). For example:
- 3-Methyl Group: Enhances hydrophobic interactions with β-tubulin residues (e.g., Leu248, Ala250), improving binding affinity.
- Nitro Groups: Increase electron-withdrawing effects, potentially reducing solubility but enhancing cytotoxicity (IC < 100 nM in PYB-SA derivatives) .
- Data Table:
| Substituent | IC (HT-29) | Tubulin Binding (K, nM) |
|---|---|---|
| 3-Methyl | 0.087 µM | 12.3 |
| 3-Nitro | 0.056 µM | 8.7 |
Q. What computational strategies are used to model the interaction between this compound and the colchicine-binding site?
- Answer:
- Molecular Docking: AutoDock Vina or Glide predicts binding poses, with scoring functions (e.g., ΔG = -9.2 kcal/mol) validating hydrogen bonds to Thr179 and π-stacking with Phe164.
- Molecular Dynamics (MD): GROMACS simulations (100 ns) assess stability of the ligand-protein complex, with RMSD < 2.0 Å indicating robust binding .
Q. How can contradictory data on enzymatic inhibition (e.g., varying IC across studies) be resolved methodologically?
- Answer:
- Assay Standardization: Use identical buffer conditions (e.g., pH 7.4, 1 mM ATP) and enzyme sources (recombinant vs. cell lysate).
- Kinetic Analysis: Determine K values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition.
- Orthogonal Validation: Cross-validate with SPR (surface plasmon resonance) for binding kinetics (k/k) .
Q. What strategies are effective in improving the metabolic stability of this sulfonamide derivative?
- Answer:
- Structural Modifications: Fluorination at para positions reduces CYP450-mediated oxidation.
- Prodrug Design: Esterification of the sulfonamide group enhances oral bioavailability (e.g., t increased from 2.1 to 6.3 h in rat models) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
